N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a chloroethyl group, and a methylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives .
Scientific Research Applications
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Industry: It is used in the development of new materials and as an intermediate in
Properties
Molecular Formula |
C13H19ClN2O3S2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N-[4-(2-chloroethyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19ClN2O3S2/c1-12-2-4-13(5-3-12)21(18,19)15-20(17)10-8-16(7-6-14)9-11-20/h2-5H,6-11H2,1H3 |
InChI Key |
VXMMIOXSRBNWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCN(CC2)CCCl |
Origin of Product |
United States |
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